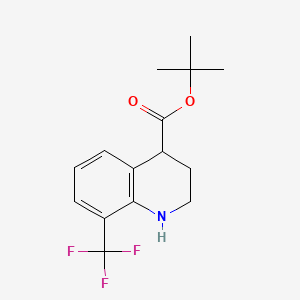![molecular formula C16H19NO4 B13517333 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B13517333.png)
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyloxycarbonyl group and a carboxylic acid group attached to a spirocyclic azaspiro[3.4]octane core. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction using benzyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate for introducing the benzyloxycarbonyl group.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Applications De Recherche Scientifique
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-benzyloxycarbonyl-2-tert-butoxycarbonyl-2,7-diazaspiro[3.4]octane-5-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid is unique due to its specific spirocyclic structure, which imparts rigidity and stability. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C16H19NO4 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
6-phenylmethoxycarbonyl-6-azaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13-16(7-4-8-16)9-10-17(13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19) |
Clé InChI |
QSJKPWIWRKDGEA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCN(C2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



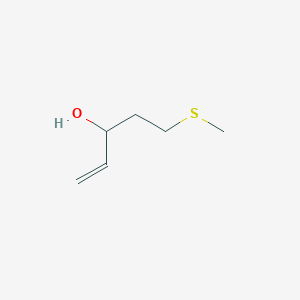
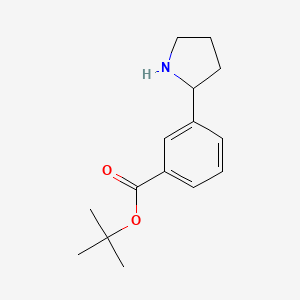

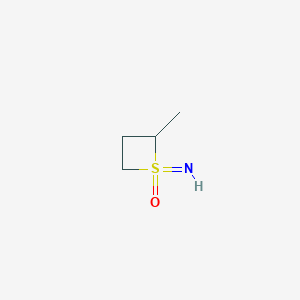
![N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13517269.png)
![Rac-(2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-olhydrochloride,trans](/img/structure/B13517276.png)
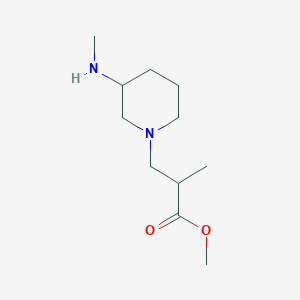
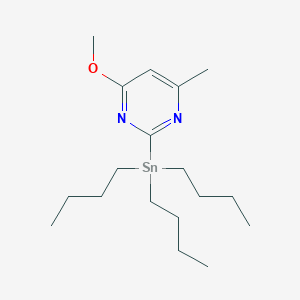
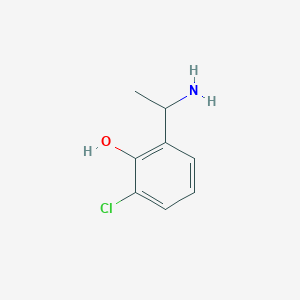
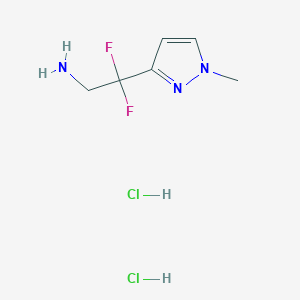
![Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B13517309.png)
![4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic Acid](/img/structure/B13517320.png)
